molecular formula C20H25FN6O3S B12282488 5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B12282488
M. Wt: 448.5 g/mol
InChI Key: LJLIDEZAQOFKHG-UHFFFAOYSA-N
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Description

5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound with significant applications in medicinal chemistry. This compound is structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves multiple steps, starting from the appropriate substituted aniline. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation and improved blood flow. The molecular targets include the active site of PDE5, where the compound binds and prevents the breakdown of cGMP .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to the presence of the fluoro group, which can influence its pharmacokinetic properties and binding affinity to PDE5. This structural modification may result in differences in potency, duration of action, and side effect profile compared to other PDE5 inhibitors .

Properties

Molecular Formula

C20H25FN6O3S

Molecular Weight

448.5 g/mol

IUPAC Name

5-[2-fluoro-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C20H25FN6O3S/c1-4-5-16-17-18(26(3)24-16)20(28)23-19(22-17)14-12-13(6-7-15(14)21)31(29,30)27-10-8-25(2)9-11-27/h6-7,12H,4-5,8-11H2,1-3H3,(H,22,23,28)

InChI Key

LJLIDEZAQOFKHG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)F)C

Origin of Product

United States

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